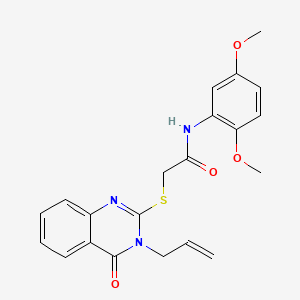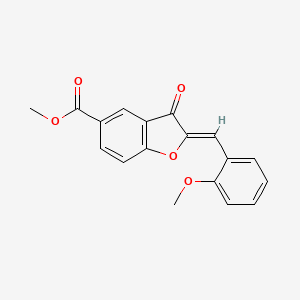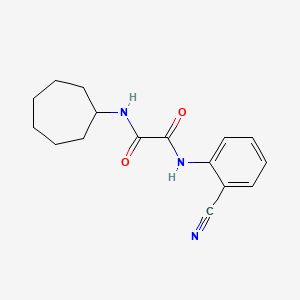![molecular formula C20H20ClN3O B2643941 3-(3-chlorophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one CAS No. 2380183-79-7](/img/structure/B2643941.png)
3-(3-chlorophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.
Introduction of the Benzodiazole Moiety: The benzodiazole group can be introduced via nucleophilic substitution reactions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through Friedel-Crafts acylation or similar reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring or the benzodiazole moiety.
Reduction: Reduction reactions can occur, potentially affecting the chlorophenyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodiazole or chlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, azetidine derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. The specific biological activities of this compound would depend on its interaction with biological targets.
Medicine
In medicinal chemistry, such compounds are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or other pharmacologically active agents.
Industry
Industrially, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(3-chlorophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-chlorophenyl)-1-azetidin-1-ylpropan-1-one: Lacks the benzodiazole moiety.
1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one: Lacks the chlorophenyl group.
3-(3-chlorophenyl)-1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one: Lacks the methyl group on the benzodiazole ring.
Uniqueness
The uniqueness of 3-(3-chlorophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c1-14-22-18-7-2-3-8-19(18)24(14)17-12-23(13-17)20(25)10-9-15-5-4-6-16(21)11-15/h2-8,11,17H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFHNLXXXAISBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-carbonitrile](/img/structure/B2643860.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,2-diphenylacetamide](/img/structure/B2643861.png)
![1'-(2-Chloroacetyl)spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one](/img/structure/B2643862.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2643864.png)
![2-[(2-Acetylphenyl)sulfanyl]benzoic Acid](/img/structure/B2643865.png)


![2-Fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2643871.png)
![4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one](/img/structure/B2643874.png)
![N-tert-butyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2643875.png)

![N-(2-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2643877.png)

